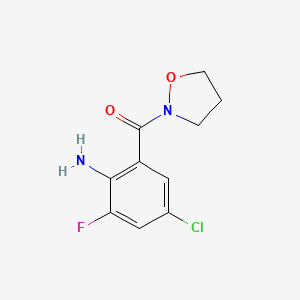![molecular formula C16H16Cl2N2O2 B6626979 N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, commonly known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neurological and psychiatric disorders. CERC-501 acts as a selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a key role in the regulation of pain, stress, mood, and addiction.
作用機序
CERC-501 acts as a selective antagonist of the N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, which is primarily located in the brain and spinal cord. The N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide is involved in the regulation of various physiological and behavioral processes, including pain perception, stress response, mood, and addiction. By blocking the N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, CERC-501 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
CERC-501 has been shown to have a range of biochemical and physiological effects, including reducing stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, modulating the release of neurotransmitters such as dopamine and serotonin, and reducing the rewarding effects of drugs of abuse. These effects are thought to contribute to the therapeutic benefits of the drug in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of CERC-501 for lab experiments is its selectivity for the N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, which allows for more precise modulation of the target pathway. However, the drug has also been shown to have off-target effects on other receptors, which can complicate interpretation of experimental results. Additionally, the pharmacokinetic properties of CERC-501, such as its half-life and bioavailability, can vary depending on the route of administration and dosing regimen, which can affect the reproducibility of experiments.
将来の方向性
There are several potential future directions for research on CERC-501, including:
1. Further investigation of the mechanisms underlying the therapeutic effects of CERC-501 in various neurological and psychiatric disorders.
2. Development of new formulations and delivery methods for CERC-501 to improve its pharmacokinetic properties and efficacy.
3. Evaluation of the safety and efficacy of CERC-501 in combination with other drugs for the treatment of complex disorders such as addiction and depression.
4. Investigation of the potential role of CERC-501 in the treatment of other disorders, such as chronic pain and post-traumatic stress disorder.
5. Development of new N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide antagonists based on the structure of CERC-501 with improved selectivity and efficacy.
合成法
CERC-501 is synthesized through a multi-step process that involves the reaction of 2-(5-chloropyridin-2-yl)acetic acid with 4-chlorobenzyl alcohol, followed by the conversion of the resulting ester to the amide using N,N-dimethylformamide and triethylamine. The final product is obtained through purification by column chromatography and recrystallization.
科学的研究の応用
CERC-501 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain. The drug has shown promising results in reducing the symptoms of these disorders, both alone and in combination with other drugs. CERC-501 has also been evaluated in clinical trials for the treatment of major depressive disorder, cocaine use disorder, and alcohol use disorder.
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-3-1-12(2-4-13)11-22-8-7-19-16(21)9-15-6-5-14(18)10-20-15/h1-6,10H,7-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADMMSDUDOKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCNC(=O)CC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6626900.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)
![2-amino-5-chloro-3-fluoro-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B6626909.png)


![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
![1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B6626968.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
